molecular formula C11H13BrO3 B8589724 Ethyl 2-[4-(bromomethyl)phenoxy]acetate

Ethyl 2-[4-(bromomethyl)phenoxy]acetate

Cat. No.: B8589724
M. Wt: 273.12 g/mol
InChI Key: JRAZZAIWKOQFPI-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(bromomethyl)phenoxy]acetate is an organic compound that belongs to the class of phenoxyacetates It is characterized by the presence of a bromomethyl group attached to the phenoxy ring, which is further esterified with ethyl acetate

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-[4-(bromomethyl)phenoxy]acetate can be synthesized through several synthetic routes. One common method involves the bromination of ethyl phenoxyacetate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures.

Industrial Production Methods

Industrial production of ethyl 4-bromomethylphenoxyacetate often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(bromomethyl)phenoxy]acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the ester group can yield alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Nucleophilic Substitution: Substituted phenoxyacetates.

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

Ethyl 2-[4-(bromomethyl)phenoxy]acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and polymers

Mechanism of Action

The mechanism of action of ethyl 4-bromomethylphenoxyacetate involves its interaction with nucleophiles, leading to the formation of substituted products. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic attack. This compound can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-chloromethylphenoxyacetate
  • Ethyl 4-fluoromethylphenoxyacetate
  • Ethyl 4-iodomethylphenoxyacetate

Uniqueness

Ethyl 2-[4-(bromomethyl)phenoxy]acetate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and the types of reactions it undergoes .

Properties

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

ethyl 2-[4-(bromomethyl)phenoxy]acetate

InChI

InChI=1S/C11H13BrO3/c1-2-14-11(13)8-15-10-5-3-9(7-12)4-6-10/h3-6H,2,7-8H2,1H3

InChI Key

JRAZZAIWKOQFPI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)CBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of ethyl 4-methylphenoxyacetate, which may be prepared as set forth by S. G. Powell and R. Adams in J. Am. Chem. Soc., 42, pages 646-658 (1920), (18.21 g, 0.094 mole) in 100 ml of dry CCl4 was stirred and refluxed under a 350 watt tungsten lamp. A solution of 15 g (0.094 mole) of bromine in 100 ml of CCl4 was added by means of an addition funnel over a period of 30 minutes. The colorless reaction mixture was evaporated in vacuo and the resulting oil distilled bulb-to-bulb taking a middle cut at 120°-140° at 0.17 mm Hg.
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Synthesis routes and methods II

Procedure details

To a 1 L round bottomed flask with a stirring bar, addition funnel and an argon inlet was added ethyl 2-(4-hydroxymethylphenoxy)acetate 35-4 (7.47 g, 35.53 mmol), CBr4 (13.26 g, 39.97 mmol) and dry CH2Cl2 (300 mL). This solution was cooled in an ice bath and and a solution of triphenyl phosphine (10.48 g, 39.97 mmol) in CH2Cl2 (100 mL) was added dropwise over 1 h. The ice bath was allowed to expire and and the mixture was stirred at ambient temperature 18 h. The solvent was removed in vacuo and the residue was chromatographed directly on 200 g of silica gel useing 15% EtOAc-hexane as eluant. There was obtained ethyl 2-(4-bromomethylphenoxy)acetate 35-5 (7.2 g, 74%) as a low melting solid, mp.: 44°-45° C. 1H NMR (CDCl3): δ 1.29 (t, J=7 Hz, 3H), 4.26 (q, J=7 Hz, 2H), 4.48 (s, 2H), 4.61 (s, 2H), 6.86 (d, J=9 Hz, 2H), 7.32 (d, J=9HZ, 2H).
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7.47 g
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13.26 g
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300 mL
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10.48 g
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